![molecular formula C13H12N2O2 B12550564 2-[(3-Nitrophenyl)methyl]aniline CAS No. 667453-16-9](/img/structure/B12550564.png)
2-[(3-Nitrophenyl)methyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-Nitrophenyl)methyl]aniline is an organic compound that belongs to the class of aromatic amines It consists of an aniline moiety substituted with a nitrophenylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Nitrophenyl)methyl]aniline can be achieved through several methods. One common approach involves the nitration of aniline derivatives followed by reduction and subsequent functional group transformations. For instance, the nitration of benzyl aniline can yield the desired nitrophenylmethyl derivative under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and reduction processes. These methods are optimized for high yield and purity, often employing catalytic hydrogenation for the reduction step to ensure efficient conversion of nitro groups to amino groups .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(3-Nitrophenyl)methyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso or nitro derivatives under specific conditions.
Reduction: Reduction reactions can convert the nitro group to an amino group, yielding different substituted anilines.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 2-[(3-Aminophenyl)methyl]aniline, while oxidation can produce 2-[(3-Nitrosophenyl)methyl]aniline .
Wissenschaftliche Forschungsanwendungen
2-[(3-Nitrophenyl)methyl]aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds with therapeutic potential.
Wirkmechanismus
The mechanism of action of 2-[(3-Nitrophenyl)methyl]aniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(4-Nitrophenyl)methyl]aniline
- 2-[(2-Nitrophenyl)methyl]aniline
- 3-Nitroaniline
- 4-Nitroaniline
Uniqueness
2-[(3-Nitrophenyl)methyl]aniline is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs .
Eigenschaften
CAS-Nummer |
667453-16-9 |
|---|---|
Molekularformel |
C13H12N2O2 |
Molekulargewicht |
228.25 g/mol |
IUPAC-Name |
2-[(3-nitrophenyl)methyl]aniline |
InChI |
InChI=1S/C13H12N2O2/c14-13-7-2-1-5-11(13)8-10-4-3-6-12(9-10)15(16)17/h1-7,9H,8,14H2 |
InChI-Schlüssel |
BCVPCNQZONCRHW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CC2=CC(=CC=C2)[N+](=O)[O-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


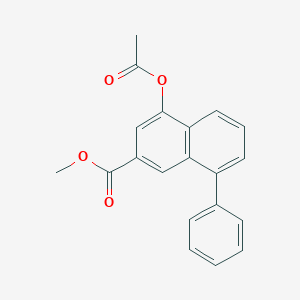
![N-Benzyl-2-methyldibenzo[b,d]thiophen-4-amine--hydrogen chloride (1/1)](/img/structure/B12550496.png)
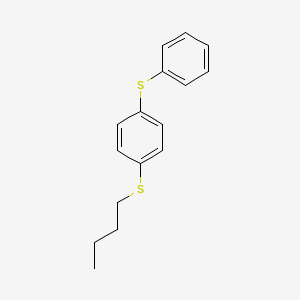
![Trichloro{4-[(trifluoroethenyl)oxy]phenyl}silane](/img/structure/B12550503.png)
![6-[2-(3-Chloro-4-methoxyphenyl)hydrazinylidene]-3-(diethylamino)cyclohexa-2,4-dien-1-one](/img/structure/B12550508.png)

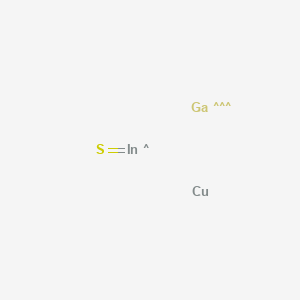
![3H-Pyrido[3,4-b]indole, 4,9-dihydro-1-(4-nitrophenyl)-](/img/structure/B12550537.png)
![3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline](/img/structure/B12550540.png)
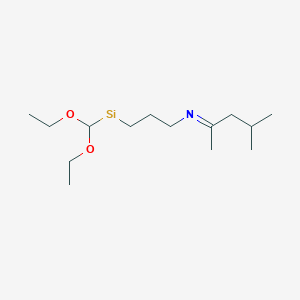
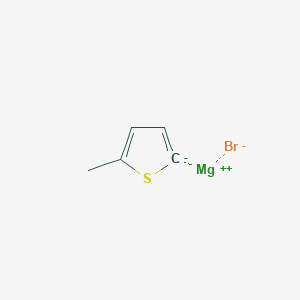


![3-[N-(2,3-dihydroxypropyl)-C-methylcarbonimidoyl]-4-hydroxy-1-phenylquinolin-2-one](/img/structure/B12550568.png)
